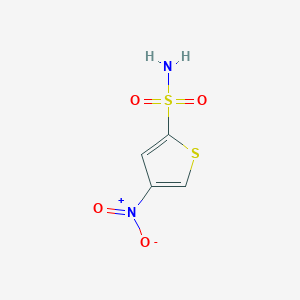

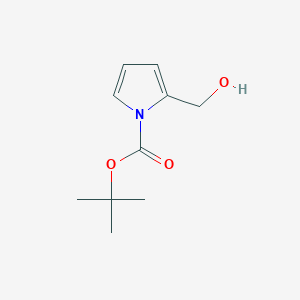

![molecular formula C7H4Br2N2O B3246188 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one CAS No. 176244-22-7](/img/structure/B3246188.png)

5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one

Descripción general

Descripción

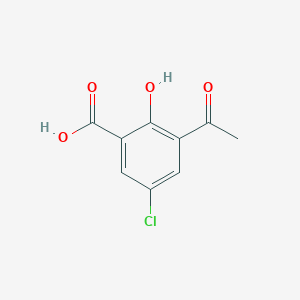

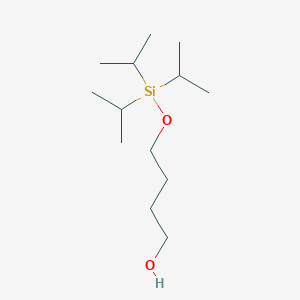

5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C7H4Br2N2 . It belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms .

Synthesis Analysis

The synthesis of substituted imidazoles, like this compound, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of applications. The synthesis process emphasizes the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[d]imidazole core, which is a fused ring structure containing a benzene ring and an imidazole ring . The molecule also contains two bromine atoms attached at the 5 and 6 positions of the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 472.7±25.0 °C and a predicted density of 2.164±0.06 g/cm3 . The compound is also predicted to have a pKa of 10.69±0.30 .Aplicaciones Científicas De Investigación

Zeolite Imidazolate Frameworks (ZIFs)

One significant application area of imidazolate-based compounds, closely related to benzimidazoles, is in the development of Zeolite Imidazolate Frameworks (ZIFs). ZIFs are a subclass of metal-organic frameworks (MOFs) comprising metal ions linked by imidazolate bridges. These materials are noted for their fascinating properties, such as high surface area, porosity, and stability, making them suitable for gas storage, separation, and catalysis applications. The electrospinning technique has been explored to synthesize one-dimensional ZIF nanofibers, indicating a novel approach to enhance the utility of these materials in various technological applications (S. S. Sankar et al., 2019).

Benzimidazole Chemistry and Properties

Benzimidazole derivatives, including those structurally similar to 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one, showcase a broad spectrum of chemical and biological activities. These compounds have been synthesized and studied for their potential in various pharmacological applications. For example, benzimidazole derivatives exhibit antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and central nervous system activities. The diverse substituents around the benzimidazole nucleus play a crucial role in determining the pharmacological interest of these compounds, underlining the importance of benzimidazole as a core structure in drug development (R. Babbar et al., 2020).

Corrosion Inhibition

Imidazoline and its derivatives, which share a common nitrogen-containing heterocycle with benzimidazoles, are widely used as corrosion inhibitors. These compounds form a protective layer on metal surfaces, preventing corrosion. They are especially valuable in the petroleum industry for protecting pipelines and other infrastructure. This application highlights the potential of nitrogen-containing heterocycles, including benzimidazole derivatives, in industrial applications beyond their biological impacts (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

It’s known that imidazole derivatives can interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The compound has a predicted boiling point of 4727±250 °C and a density of 2164±006 g/cm3 .

Result of Action

Certain imidazole derivatives have shown significant activity against human prostate cancer cell lines .

Action Environment

The compound is recommended to be stored at room temperature .

Propiedades

IUPAC Name |

5,6-dibromo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKMAWLNJXIZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane](/img/structure/B3246177.png)